(S)-2-Amino-N-cyclopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-propionamide
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Overview
Description
(S)-2-Amino-N-cyclopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-propionamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclopropyl group, a pyrazine ring, and a methylsulfanyl substituent, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-cyclopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-propionamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazine ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the methylsulfanyl group: This step involves the substitution of a suitable leaving group with a methylsulfanyl group.
Cyclopropyl group addition: The cyclopropyl group is introduced via cyclopropanation reactions.
Amidation: The final step involves the formation of the amide bond through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-cyclopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-propionamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The pyrazine ring and other functional groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazine ring.
Scientific Research Applications
(S)-2-Amino-N-cyclopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-propionamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound may be investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use and the nature of the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-butyramide
- Cyclopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine
Uniqueness
(S)-2-Amino-N-cyclopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-propionamide is unique due to its specific combination of functional groups and stereochemistry This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds
Properties
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-N-[(3-methylsulfanylpyrazin-2-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4OS/c1-8(13)12(17)16(9-3-4-9)7-10-11(18-2)15-6-5-14-10/h5-6,8-9H,3-4,7,13H2,1-2H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAXCNQXDOLIHH-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1=NC=CN=C1SC)C2CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1=NC=CN=C1SC)C2CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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